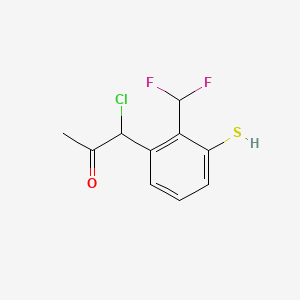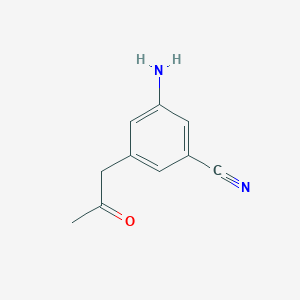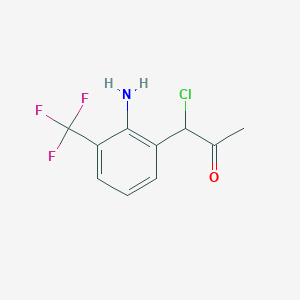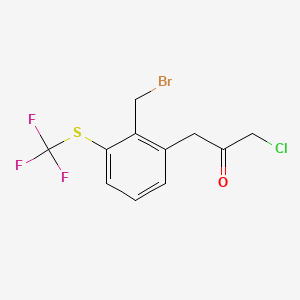
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of bromomethyl, difluoromethyl, and chloropropanone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a difluoromethyl-substituted benzene derivative, followed by chlorination and subsequent introduction of the propanone moiety. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a corresponding carboxylic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to form an alcohol.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromomethyl group yields a carboxylic acid, while reduction of the carbonyl group results in an alcohol.
Aplicaciones Científicas De Investigación
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl and difluoromethyl groups can enhance the compound’s binding affinity and selectivity, while the chloropropanone moiety may participate in covalent bonding with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromomethylphenyl)-2-chloropropan-1-one: Lacks the difluoromethyl group, which may affect its reactivity and biological activity.
1-(4-(Difluoromethyl)phenyl)-2-chloropropan-1-one: Lacks the bromomethyl group, which may influence its chemical properties and applications.
1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one: Contains a trifluoromethyl group instead of a difluoromethyl group, potentially altering its chemical behavior and biological effects.
Uniqueness
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one is unique due to the combination of bromomethyl, difluoromethyl, and chloropropanone functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H10BrClF2O |
|---|---|
Peso molecular |
311.55 g/mol |
Nombre IUPAC |
1-[4-(bromomethyl)-2-(difluoromethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H10BrClF2O/c1-6(13)10(16)8-3-2-7(5-12)4-9(8)11(14)15/h2-4,6,11H,5H2,1H3 |
Clave InChI |
DFZMPQPDIPGIIL-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C=C(C=C1)CBr)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


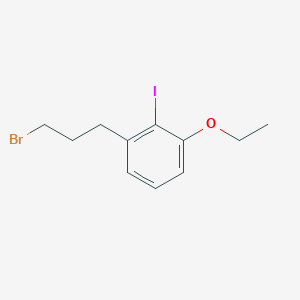
![[2-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14065754.png)


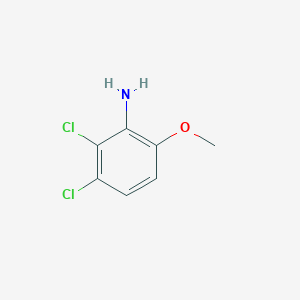
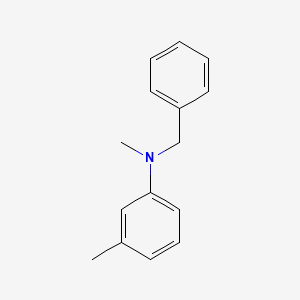
![[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride](/img/structure/B14065790.png)
